![molecular formula C19H31NO10 B608848 Mal-PEG6-Acid CAS No. 518044-42-3](/img/structure/B608848.png)
Mal-PEG6-Acid
Overview
Description
Mal-PEG6-Acid is a PEG-based PROTAC linker . It contains a maleimide group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Synthesis Analysis
Mal-PEG6-Acid is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular weight of Mal-PEG6-Acid is 433.45 and its formula is C19H31NO10 . It appears as a liquid that is colorless to light yellow .Chemical Reactions Analysis
The maleimide group in Mal-PEG6-Acid will react with a thiol group to form a covalent bond .Physical And Chemical Properties Analysis
Mal-PEG6-Acid is a liquid that is colorless to light yellow . It has a molecular weight of 433.45 and a formula of C19H31NO10 . It is soluble in DMSO .Scientific Research Applications
Bioconjugation
Mal-PEG6-Acid is a PEG linker containing a maleimide group and a terminal carboxylic acid . The maleimide group can react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . This makes it useful in bioconjugation, where it can be used to attach various biomolecules to one another.
Drug Delivery
The hydrophilic PEG spacer in Mal-PEG6-Acid increases solubility in aqueous media . This property is beneficial in drug delivery applications, where it can be used to improve the solubility and bioavailability of therapeutic agents.
Protein PEGylation
Mal-PEG6-Acid can be used in the PEGylation of proteins . PEGylation is a process of attaching polyethylene glycol (PEG) to molecules and surfaces, which can improve the stability and solubility of proteins, and reduce their immunogenicity.
Surface Modification
The terminal carboxylic acid in Mal-PEG6-Acid can react with primary amine groups to form a stable amide bond . This property can be exploited in surface modification applications, where it can be used to attach functional groups to surfaces.
Mechanism of Action
Target of Action
Mal-PEG6-Acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins with a thiol group . The maleimide group in the Mal-PEG6-Acid structure reacts with these thiol groups to form a covalent bond .
Mode of Action
The mode of action of Mal-PEG6-Acid involves the formation of a covalent bond between the maleimide group of the compound and the thiol group of the target protein . This interaction enables the connection of a biomolecule with a thiol . The terminal carboxylic acid of Mal-PEG6-Acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
Mal-PEG6-Acid is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetic properties of Mal-PEG6-Acid are influenced by its PEG-based structure. The hydrophilic PEG spacer increases solubility in aqueous media . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The result of Mal-PEG6-Acid’s action is the selective degradation of target proteins via the ubiquitin-proteasome system . This degradation process can influence various molecular and cellular processes, depending on the specific target proteins involved.
Action Environment
The action of Mal-PEG6-Acid can be influenced by various environmental factors. For instance, the solubility of the compound can be affected by the solvent used . Additionally, the stability of the compound can be influenced by storage conditions . For example, the compound should be stored at -20°C and protected from light . These factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
While specific safety and hazard information for Mal-PEG6-Acid is not available, general precautions should be taken while handling it. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO10/c21-17-1-2-18(22)20(17)4-6-26-8-10-28-12-14-30-16-15-29-13-11-27-9-7-25-5-3-19(23)24/h1-2H,3-16H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTLZOHJZGESFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301130465 | |
Record name | 21-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301130465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mal-PEG6-Acid | |
CAS RN |
518044-42-3 | |
Record name | 21-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518044-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 21-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301130465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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